molecular formula C21H19BrN2O4S B5718961 N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5718961
M. Wt: 475.4 g/mol
InChI Key: YROXADWPDFIMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986205, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.

Mechanism of Action

BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is a G protein-coupled receptor that binds to lysophosphatidic acid (LPA). LPA~1~ receptor signaling has been shown to activate various intracellular signaling pathways, including the Rho/Rho kinase pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.
Biochemical and Physiological Effects:
BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate various pathological processes, including fibrosis, inflammation, and cancer. In preclinical models of liver and lung fibrosis, BMS-986205 has been shown to reduce collagen deposition and improve liver and lung function. In preclinical models of skin and lung inflammation, BMS-986205 has been shown to reduce inflammation and improve tissue damage. In preclinical models of breast and ovarian cancer, BMS-986205 has been shown to reduce tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

BMS-986205 has several advantages as a research tool, including its high selectivity for the LPA~1~ receptor, its potent inhibitory activity, and its ability to attenuate various pathological processes. However, there are also some limitations to using BMS-986205 in lab experiments, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BMS-986205, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and toxicity profile. In addition, there is a need for further studies to optimize the pharmacological properties of BMS-986205, including its solubility, stability, and bioavailability. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BMS-986205 in humans.

Synthesis Methods

The synthesis of BMS-986205 involves a multi-step process that includes the reaction of 4-bromoaniline with 3-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, BMS-986205. The synthesis of BMS-986205 has been described in detail in a patent application by Bristol-Myers Squibb.

Scientific Research Applications

BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including fibrosis, inflammation, and cancer. Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. LPA~1~ receptor signaling has been implicated in the development of fibrosis in various organs, including the liver, lung, and kidney. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate fibrosis in preclinical models of liver and lung fibrosis.
Inflammation is a complex biological response to harmful stimuli, including pathogens, damaged cells, and irritants. LPA~1~ receptor signaling has been shown to contribute to the development of inflammation in various tissues, including the skin, lung, and brain. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce inflammation in preclinical models of skin and lung inflammation.
Cancer is a heterogeneous group of diseases characterized by uncontrolled cell growth and proliferation. LPA~1~ receptor signaling has been implicated in the development and progression of various types of cancer, including breast, ovarian, and pancreatic cancer. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce tumor growth in preclinical models of breast and ovarian cancer.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROXADWPDFIMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.